1-Octylindole
Description
1-Octylindole is an alkyl-substituted indole derivative characterized by an octyl chain (-C₈H₁₇) attached to the nitrogen atom at position 1 of the indole scaffold. Indole derivatives are pivotal in organic and medicinal chemistry due to their aromatic heterocyclic structure, which enables diverse electronic and steric interactions. The octyl substituent enhances lipophilicity, making this compound particularly relevant in applications requiring membrane permeability, such as drug delivery or agrochemical formulations .
Properties
CAS No. |
42951-63-3 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-octylindole |
InChI |
InChI=1S/C16H23N/c1-2-3-4-5-6-9-13-17-14-12-15-10-7-8-11-16(15)17/h7-8,10-12,14H,2-6,9,13H2,1H3 |
InChI Key |
VOWUHKQBOIRNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 1-Octylindole and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₃N | 229.36 | ~5.2 | Low | Agrochemicals, Catalysis |
| Octahydro-1H-indole-1-carboximidamide HBr | C₉H₁₇N₃·HBr | 248.17 | ~1.8 | High (ionic salt) | Pharmaceuticals |
| Oxindole | C₈H₇NO | 133.15 | ~1.5 | Moderate | Medicinal chemistry |
| 1-Octanol | C₈H₁₈O | 130.23 | 3.0 | Low | Solvent, Fragrance |
Key Observations :
- Lipophilicity : The octyl chain in this compound confers significantly higher lipophilicity (logP ~5.2) compared to hydrobromide salts (logP ~1.8) or oxindole derivatives (logP ~1.5) . This property enhances its utility in lipid-rich environments but limits aqueous solubility.
- Electronic Effects : Unlike oxindole, which has an electron-withdrawing ketone group, this compound’s alkyl chain provides electron-donating effects, altering reactivity in catalytic or synthetic contexts .
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